Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate
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Overview
Description
Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with benzoyloxy and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate typically involves the esterification of 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoyl derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzoyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The dimethoxy groups may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Benzyl benzoate: Shares the benzyl and benzoyl groups but lacks the piperidine ring.
Benzoyl peroxide: Contains the benzoyl group but differs in its peroxide linkage.
Benzyl alcohol: Contains the benzyl group but lacks the benzoyloxy and piperidine components.
Uniqueness: Benzyl 3-(benzoyloxy)-4,4-dimethoxypiperidine-1-carboxylate is unique due to its combination of a piperidine ring with benzoyloxy and dimethoxy substituents, which confer specific chemical and biological properties not found in simpler benzyl or benzoyl compounds.
Properties
IUPAC Name |
benzyl 3-benzoyloxy-4,4-dimethoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-26-22(27-2)13-14-23(21(25)28-16-17-9-5-3-6-10-17)15-19(22)29-20(24)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSTMDWQQOJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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